molecular formula C10H17N3O B11776609 (3AR,7aS)-3-(cyclopropylmethyl)hexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one

(3AR,7aS)-3-(cyclopropylmethyl)hexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one

Cat. No.: B11776609
M. Wt: 195.26 g/mol
InChI Key: MJUUEUZQGBYNAC-DTWKUNHWSA-N
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Description

(3AR,7aS)-3-(cyclopropylmethyl)hexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one is a complex organic compound that belongs to the class of imidazo[4,5-c]pyridines This compound is characterized by its unique chemical structure, which includes a cyclopropylmethyl group and a hexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions . The reaction conditions often require precise control of temperature, pressure, and the use of specific reagents to achieve the desired product.

Industrial Production Methods

Industrial production of (3AR,7aS)-3-(cyclopropylmethyl)hexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one involves scaling up the laboratory synthesis methods to larger volumes. This typically includes optimizing reaction conditions to ensure high yield and purity of the compound. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

(3AR,7aS)-3-(cyclopropylmethyl)hexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of (3AR,7aS)-3-(cyclopropylmethyl)hexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

(3aR,7aS)-3-(cyclopropylmethyl)-3a,4,5,6,7,7a-hexahydro-1H-imidazo[4,5-c]pyridin-2-one

InChI

InChI=1S/C10H17N3O/c14-10-12-8-3-4-11-5-9(8)13(10)6-7-1-2-7/h7-9,11H,1-6H2,(H,12,14)/t8-,9+/m0/s1

InChI Key

MJUUEUZQGBYNAC-DTWKUNHWSA-N

Isomeric SMILES

C1CNC[C@@H]2[C@H]1NC(=O)N2CC3CC3

Canonical SMILES

C1CC1CN2C3CNCCC3NC2=O

Origin of Product

United States

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